Oxynitidine
Overview
Description
Oxynitidine is a benzo[c]phenanthridine alkaloid, a class of isoquinoline-type alkaloids. These compounds are known for their significant pharmacological properties and have been isolated from various plant families such as Papaveraceae, Rutaceae, and Fumariaceae . This compound, along with its structural analogs nitidine and 5,6-dihydronitidine, has attracted considerable attention due to its unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxynitidine involves a series of transformations starting from simpler precursors. One of the key steps in the synthetic route is the Ni-catalyzed annulation reaction, which constructs the isoquinolinone core structure . The subsequent transformations lead to the formation of this compound. The reaction conditions typically involve the use of a nitrogen-filled glove box, a magnetic stirrer, and specific reagents such as Ni(COD)2 and Et3N in CH3CN .
Industrial Production Methods: For industrial production, methods such as crystallization and resin adsorption are more suitable due to their scalability and efficiency . These methods can achieve higher purity and yield compared to laboratory-scale preparations.
Chemical Reactions Analysis
Types of Reactions: Oxynitidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of this compound derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of this compound with fewer double bonds.
Scientific Research Applications
Oxynitidine has a wide range of scientific research applications due to its pharmacological properties:
Mechanism of Action
Oxynitidine exerts its effects primarily through the inhibition of DNA topoisomerase IB and tyrosyl-DNA phosphodiesterase 1 . These enzymes play crucial roles in DNA replication and repair. By inhibiting these enzymes, this compound stabilizes the DNA-topoisomerase complex, preventing the religation of broken DNA strands and leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Nitidine: Another benzo[c]phenanthridine alkaloid with similar pharmacological properties.
5,6-Dihydronitidine: A structural analog of oxynitidine with slight differences in its chemical structure and biological activities.
Chelerythrine: Known for its anti-inflammatory and antioxidant activities.
Hesperidin: A flavonoid with antioxidant properties.
Uniqueness of this compound: this compound stands out due to its dual inhibition of DNA topoisomerase IB and tyrosyl-DNA phosphodiesterase 1, making it a promising candidate for antitumor therapy . Its unique structural features and broad range of biological activities further enhance its potential in various scientific research applications.
Properties
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-20-12(5-4-11-6-18-19(7-13(11)20)27-10-26-18)14-8-16(24-2)17(25-3)9-15(14)21(22)23/h4-9H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBYUSEIMYSFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203275 | |
Record name | Oxynitidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-31-2 | |
Record name | Oxynitidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxynitidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OXYNITIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxynitidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXYNITIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH82UJD2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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